molecular formula C21H24ClN3O4 B2621120 N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide CAS No. 941871-65-4

N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2621120
CAS No.: 941871-65-4
M. Wt: 417.89
InChI Key: RNAWNOVSUYQSEK-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex organic compound characterized by the presence of both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloroaniline with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.

    Substitution Reaction: The intermediate is then reacted with 2-(4-methoxyphenyl)-2-morpholinoethylamine under controlled conditions to yield the final product.

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the oxalamide group, potentially converting it into amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Biological Research: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-chlorophenyl)-N2-(2-phenylethyl)oxalamide
  • N1-(2-chlorophenyl)-N2-(2-(4-hydroxyphenyl)-2-morpholinoethyl)oxalamide

Uniqueness

N1-(2-chlorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is unique due to the presence of both a methoxy group and a morpholinoethyl group, which confer specific electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-28-16-8-6-15(7-9-16)19(25-10-12-29-13-11-25)14-23-20(26)21(27)24-18-5-3-2-4-17(18)22/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAWNOVSUYQSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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